N-(butan-2-yl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide
Description
N-(butan-2-yl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with butan-2-yl, methoxy, and piperidin-1-ylsulfonyl groups
Properties
IUPAC Name |
N-butan-2-yl-4-methoxy-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-13(2)18-17(20)14-8-9-15(23-3)16(12-14)24(21,22)19-10-6-5-7-11-19/h8-9,12-13H,4-7,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNLIPDXNUGENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with butan-2-amine under appropriate conditions to form the corresponding amide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(butan-2-yl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-methoxy-3-(piperidin-1-yl)benzamide
- N-(butan-2-yl)-4-methoxy-3-(morpholin-1-ylsulfonyl)benzamide
- N-(butan-2-yl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(butan-2-yl)-4-methoxy-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
